Human Carbonic Anhydrase II Inhibition Potency Compared to Clinical Standard
The compound exhibits moderate inhibitory activity against human carbonic anhydrase II (hCA II), a key target for glaucoma and edema therapies. In a stopped-flow CO₂ hydration assay, the Ki value was 215 nM [1]. For comparison, the clinical sulfonamide acetazolamide displays a Ki of approximately 12 nM against the same isoform under comparable conditions, while the 2-amino positional isomer of the target compound (CHEMBL4172331) shows a Kd of 83 nM in a fluorescent thermal shift assay, indicating a different binding mode and potency [REFS-1, REFS-2].
| Evidence Dimension | Carbonic anhydrase II inhibitory potency (Ki) |
|---|---|
| Target Compound Data | Ki = 215 nM (human hCA II, stopped-flow CO₂ hydration assay) |
| Comparator Or Baseline | Acetazolamide Ki ≈ 12 nM; 2-amino isomer Kd = 83 nM (different assay) |
| Quantified Difference | ~18-fold less potent than acetazolamide; different binding mode vs 2-amino isomer |
| Conditions | Recombinant human carbonic anhydrase II, stopped-flow CO₂ hydration assay, 15 min preincubation. |
Why This Matters
The distinct inhibitory profile against hCA II, positioned between the highly potent acetazolamide and weaker sulfonamide analogs, suggests utility as a pharmacological tool compound for probing isoform selectivity.
- [1] BindingDB. BDBM50493736 (CHEMBL2436869). Ki: 215 nM for human carbonic anhydrase 2. View Source
- [2] BindingDB. BDBM50449831 (CHEMBL4172331). Kd: 83 nM for human carbonic anhydrase 2 (fluorescent thermal shift assay). View Source
